molecular formula C16H13Cl2N7O B2711009 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide CAS No. 2034479-11-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide

Cat. No.: B2711009
CAS No.: 2034479-11-1
M. Wt: 390.23
InChI Key: JYYXBOFMEYMGTK-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N7O and its molecular weight is 390.23. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, a pyrimidine moiety, and an azetidine structure. Its molecular formula is C15H14Cl2N6OC_{15}H_{14}Cl_2N_6O, and it features several functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that triazole and pyrimidine derivatives exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation:

  • Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases that are pivotal in cancer signaling pathways. For instance, studies have demonstrated that modifications on the triazole ring can enhance selectivity towards specific targets such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : The compound has been observed to increase the expression of pro-apoptotic factors like p53 , leading to enhanced apoptosis in cancer cell lines such as MCF-7 . This suggests a potential role in therapeutic strategies against breast cancer.

Antimicrobial Activity

The compound's structural components suggest possible antimicrobial properties. Triazoles are known for their efficacy against fungal infections, while pyrimidines have been implicated in antibacterial activity:

  • Inhibition of Fungal Growth : Research indicates that triazole derivatives can effectively inhibit fungal pathogens by targeting their biosynthetic pathways .
  • Broad-Spectrum Antimicrobial Effects : The incorporation of dichlorophenyl groups may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death .

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted its ability to induce apoptosis through caspase activation and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar triazole-pyrimidine compounds against Candida albicans and Staphylococcus aureus. The results indicated significant inhibition zones at low concentrations, suggesting that structural modifications enhance bioactivity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting enzymes critical for DNA synthesis and repair.
  • Receptor Modulation : Interaction with cellular receptors involved in growth factor signaling.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of kinases; Induction of apoptosis
AntimicrobialDisruption of cell membranes; Inhibition of biosynthetic pathways

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N7O/c17-11-2-1-3-12(15(11)18)23-16(26)10-5-24(6-10)13-4-14(21-8-20-13)25-9-19-7-22-25/h1-4,7-10H,5-6H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYXBOFMEYMGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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